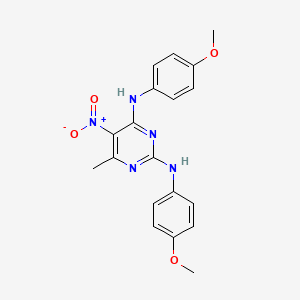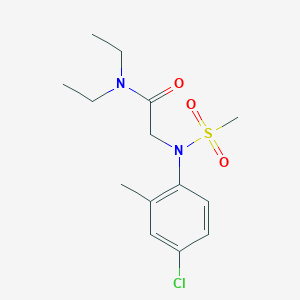![molecular formula C24H27NO B5137398 [4-benzyl-1-(1-naphthylmethyl)-4-piperidinyl]methanol](/img/structure/B5137398.png)
[4-benzyl-1-(1-naphthylmethyl)-4-piperidinyl]methanol
- 専門家チームからの見積もりを受け取るには、QUICK INQUIRYをクリックしてください。
- 品質商品を競争力のある価格で提供し、研究に集中できます。
説明
[4-benzyl-1-(1-naphthylmethyl)-4-piperidinyl]methanol is a chemical compound that has gained attention in scientific research due to its potential applications in the field of pharmacology. The compound is also known as BNMPM and has been studied for its mechanism of action, biochemical and physiological effects, and potential advantages and limitations in lab experiments.
作用機序
The mechanism of action of BNMPM involves its binding to the dopamine transporter, which inhibits the reuptake of dopamine into presynaptic neurons. This leads to an increase in dopamine levels in the synaptic cleft, which can have various effects on the brain and behavior. BNMPM has also been shown to have an affinity for other neurotransmitter transporters, such as the serotonin transporter and the norepinephrine transporter, which could contribute to its pharmacological effects.
Biochemical and physiological effects:
BNMPM has been shown to have various biochemical and physiological effects in animal studies. It has been shown to increase locomotor activity and produce rewarding effects in rats, which suggests that it has potential as a drug of abuse. However, it has also been shown to have anxiolytic and antidepressant-like effects, which could be beneficial for the treatment of psychiatric disorders.
実験室実験の利点と制限
One advantage of BNMPM for lab experiments is its selectivity for the dopamine transporter, which makes it a useful tool for studying the role of dopamine in behavior and pharmacology. However, its potential for abuse and its complex mechanism of action could also be seen as limitations for its use in lab experiments.
将来の方向性
There are several future directions for research on BNMPM. One area of interest is the development of drugs based on BNMPM for the treatment of drug addiction and other psychiatric disorders. Another area of interest is the investigation of the effects of BNMPM on other neurotransmitter systems and their potential contributions to its pharmacological effects. Additionally, further studies are needed to fully understand the mechanism of action of BNMPM and its potential for abuse.
Conclusion:
In conclusion, [4-benzyl-1-(1-naphthylmethyl)-4-piperidinyl]methanol is a chemical compound that has gained attention in scientific research due to its potential applications in the field of pharmacology. The synthesis method of BNMPM involves the reaction of 1-benzyl-4-piperidone with 1-naphthylmethylamine, followed by reduction with sodium borohydride. BNMPM has been shown to have an inhibitory effect on the dopamine transporter, which is involved in the regulation of dopamine levels in the brain. Its potential applications in the treatment of drug addiction and other psychiatric disorders make it a promising area of research. However, its potential for abuse and complex mechanism of action should also be taken into consideration in future studies.
合成法
The synthesis of BNMPM involves the reaction of 1-benzyl-4-piperidone with 1-naphthylmethylamine, followed by reduction with sodium borohydride. The resulting product is [4-benzyl-1-(1-naphthylmethyl)-4-piperidinyl]methanol. This method has been used in several studies to obtain BNMPM for further research.
科学的研究の応用
BNMPM has been studied for its potential applications in the field of pharmacology. It has been shown to have an inhibitory effect on the dopamine transporter, which is involved in the regulation of dopamine levels in the brain. This makes BNMPM a potential candidate for the development of drugs for the treatment of drug addiction and other psychiatric disorders.
特性
IUPAC Name |
[4-benzyl-1-(naphthalen-1-ylmethyl)piperidin-4-yl]methanol |
Source


|
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C24H27NO/c26-19-24(17-20-7-2-1-3-8-20)13-15-25(16-14-24)18-22-11-6-10-21-9-4-5-12-23(21)22/h1-12,26H,13-19H2 |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
ZCTQVFSLJCNDMS-UHFFFAOYSA-N |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1CN(CCC1(CC2=CC=CC=C2)CO)CC3=CC=CC4=CC=CC=C43 |
Source


|
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C24H27NO |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
345.5 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
試験管内研究製品の免責事項と情報
BenchChemで提示されるすべての記事および製品情報は、情報提供を目的としています。BenchChemで購入可能な製品は、生体外研究のために特別に設計されています。生体外研究は、ラテン語の "in glass" に由来し、生物体の外で行われる実験を指します。これらの製品は医薬品または薬として分類されておらず、FDAから任何の医療状態、病気、または疾患の予防、治療、または治癒のために承認されていません。これらの製品を人間または動物に体内に導入する形態は、法律により厳格に禁止されています。これらのガイドラインに従うことは、研究と実験において法的および倫理的な基準の遵守を確実にするために重要です。
![(2-aminoethyl){2-[4-(benzyloxy)phenoxy]ethyl}amine](/img/structure/B5137319.png)
![5-{[1-(4-biphenylyl)-2,5-dimethyl-1H-pyrrol-3-yl]methylene}-1-(2,4-dichlorophenyl)-2-thioxodihydro-4,6(1H,5H)-pyrimidinedione](/img/structure/B5137320.png)
![N-{1-[1-(2,3-dihydro-1-benzofuran-5-ylmethyl)-4-piperidinyl]-1H-pyrazol-5-yl}-3-fluorobenzamide](/img/structure/B5137326.png)

![4,4'-[(2,3,5,6-tetrafluoro-1,4-phenylene)bis(oxy-2,1-phenylene)]bis(4-azatricyclo[5.2.1.0~2,6~]dec-8-ene-3,5-dione)](/img/structure/B5137342.png)
![2-chloro-N-{[(4-fluoro-3-nitrophenyl)amino]carbonothioyl}benzamide](/img/structure/B5137356.png)



![N~2~-acetyl-N~1~-({2-[4-(2-methylphenyl)-1-piperazinyl]-3-pyridinyl}methyl)-L-alaninamide](/img/structure/B5137362.png)




